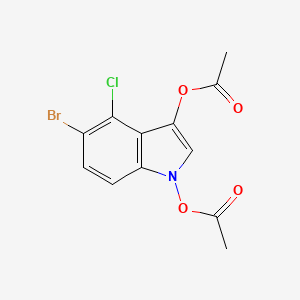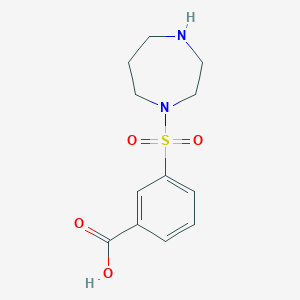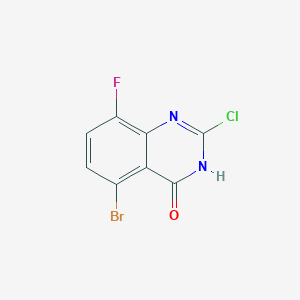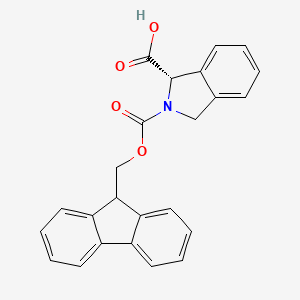
5-bromo-4-chloro-1H-indole-1,3-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-1H-indole-1,3-diyl diacetate is a synthetic organic compound with the molecular formula C12H9BrClNO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 5-bromo-4-chloro-1H-indole-1,3-diyl diacetate typically involves the acetylation of 5-bromo-4-chloroindoxyl. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
5-Bromo-4-chloro-1H-indole-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different indole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-1H-indole-1,3-diyl diacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Indole derivatives have shown potential in treating cancer, microbial infections, and other disorders.
Wirkmechanismus
The mechanism of action of 5-bromo-4-chloro-1H-indole-1,3-diyl diacetate involves its interaction with specific enzymes and proteins. For instance, as a substrate for beta-galactosidase, the compound undergoes enzymatic cleavage to produce 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form a blue product. This reaction is utilized in various biochemical assays to detect enzyme activity .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-chloro-1H-indole-1,3-diyl diacetate can be compared with other similar compounds, such as:
5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside: Used as a substrate for beta-glucosidase, producing a blue product upon cleavage.
5-Bromo-4-chloro-3-indolyl phosphate: A substrate for alkaline phosphatase, yielding a blue product upon enzymatic reaction.
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside: Similar to the diacetate compound, it is used to detect beta-galactosidase activity.
The uniqueness of this compound lies in its specific applications and the distinct products formed upon enzymatic cleavage, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H9BrClNO4 |
|---|---|
Molekulargewicht |
346.56 g/mol |
IUPAC-Name |
(1-acetyloxy-5-bromo-4-chloroindol-3-yl) acetate |
InChI |
InChI=1S/C12H9BrClNO4/c1-6(16)18-10-5-15(19-7(2)17)9-4-3-8(13)12(14)11(9)10/h3-5H,1-2H3 |
InChI-Schlüssel |
XBWCQNWWRCTENC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CN(C2=C1C(=C(C=C2)Br)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)







![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)

